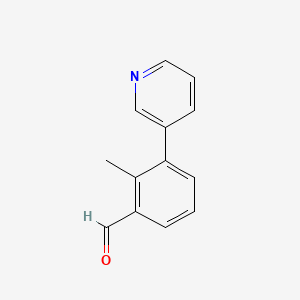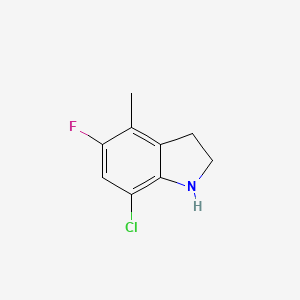
7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant heterocyclic compounds found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired product and production scale .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes .
Scientific Research Applications
7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may bind to receptors or enzymes, altering their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2,3-dihydro-1H-indole
- 7-chloro-2,3-dihydro-1H-indole
- 4-methyl-2,3-dihydro-1H-indole
Uniqueness
7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with a methyl group, can enhance its stability and interaction with biological targets compared to other indole derivatives .
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9ClFN/c1-5-6-2-3-12-9(6)7(10)4-8(5)11/h4,12H,2-3H2,1H3 |
InChI Key |
LASBSVRRMUOVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNC2=C(C=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)

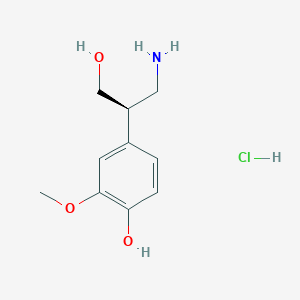
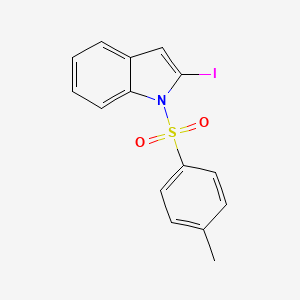
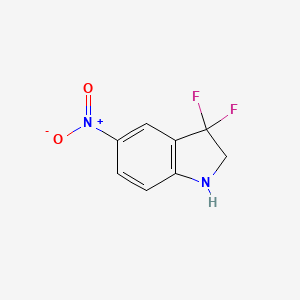
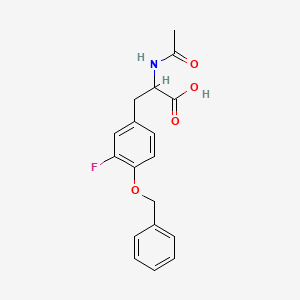

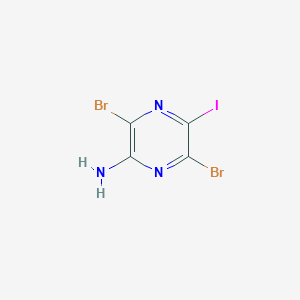
![2-[(4-Aminocyclohexyl)oxy]benzonitrile](/img/structure/B15242987.png)
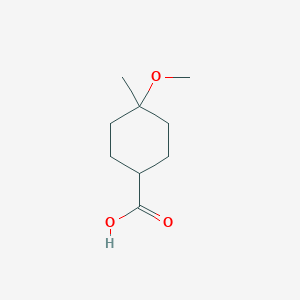
![1-[(Thian-3-yl)amino]propan-2-ol](/img/structure/B15242997.png)
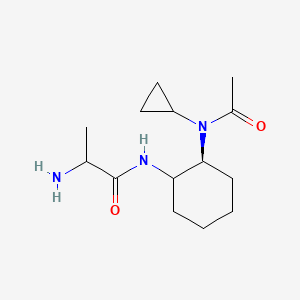
![2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15242999.png)
